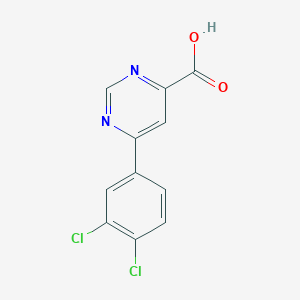
5-chloro-4-N-(4-methylphenyl)pyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-chloro-4-N-(4-methylphenyl)pyrimidine-2,4,6-triamine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 5-chloro-2,4,6-trifluoropyrimidine with primary or secondary amines in the presence of a base such as DIPEA (N,N-diisopropylethylamine) in acetonitrile at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
5-chloro-4-N-(4-methylphenyl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include primary and secondary amines, bases like DIPEA, and solvents such as acetonitrile.
Scientific Research Applications
5-chloro-4-N-(4-methylphenyl)pyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology and Medicine: Pyrimidine derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound can be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-4-N-(4-methylphenyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. Pyrimidine derivatives often act by inhibiting enzymes or interfering with DNA synthesis . The exact molecular pathways and targets for this compound would require further experimental validation.
Comparison with Similar Compounds
5-chloro-4-N-(4-methylphenyl)pyrimidine-2,4,6-triamine can be compared with other pyrimidine derivatives such as:
5-chloro-2,4,6-trifluoropyrimidine: Used as a scaffold for synthesizing polyfunctional pyrimidine systems.
Piritrexim: A synthetic antifolate with antiparasitic, anti-psoriatic, and antitumor properties.
Imatinib: A pyrimidine-based drug used for treating leukemia.
Properties
CAS No. |
71552-26-6 |
|---|---|
Molecular Formula |
C11H12ClN5 |
Molecular Weight |
249.70 g/mol |
IUPAC Name |
5-chloro-4-N-(4-methylphenyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C11H12ClN5/c1-6-2-4-7(5-3-6)15-10-8(12)9(13)16-11(14)17-10/h2-5H,1H3,(H5,13,14,15,16,17) |
InChI Key |
JSLFGFVEHUMYTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2Cl)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-[Tert-butyl(dimethyl)silyl]oxy-2-ethylphenyl]boronic acid](/img/structure/B13990862.png)
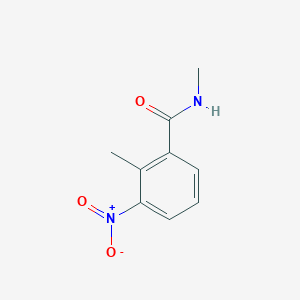
![[3-(Triazol-2-yl)phenyl]boronic acid](/img/structure/B13990877.png)
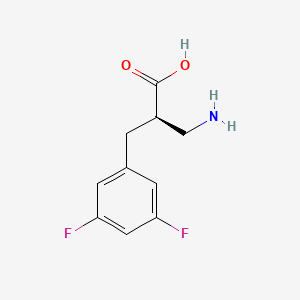


![4-[[2-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13990915.png)
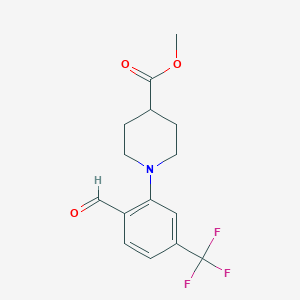
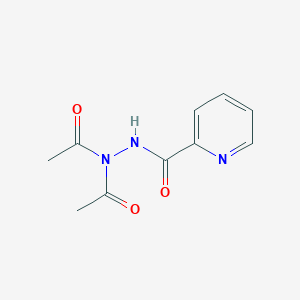

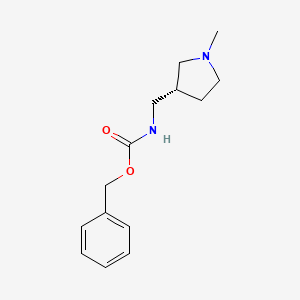
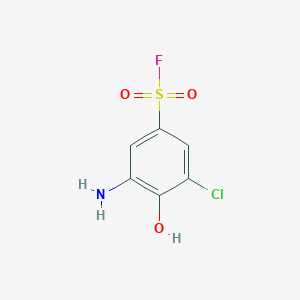
![4-[(5-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide](/img/structure/B13990943.png)
